N-Propyl Isocyanide

Description

Historical Context and Evolution of Isocyanide Research Methodologies

The journey of isocyanide chemistry began in 1859 with the accidental synthesis of allyl isocyanide by German chemist Wilhelm Lieke beilstein-journals.orgkirj.eenih.gov. For the subsequent century, the study of isocyanides progressed slowly, with only a handful of these compounds being synthesized and characterized, often due to their notoriously unpleasant odors and perceived instability kirj.eenih.gov. Early synthetic approaches, such as the reaction of silver cyanide with alkyl halides, were historically significant but often lacked practical utility wikipedia.orgresearchgate.net. A pivotal development was the Hofmann isocyanide synthesis, also known as the carbylamine reaction, which involves the reaction of primary amines with chloroform (B151607) and a base to generate isocyanides wikipedia.orgmdpi.com.

The true renaissance of isocyanide chemistry began in the late 1950s. The discovery of natural isocyanides, such as xanthocillin from Penicillium notatum in 1950, revealed their presence in biological systems and hinted at their potential bioactivity beilstein-journals.orgacs.org. Concurrently, Ivar Ugi and his colleagues revolutionized access to isocyanides by developing reliable methods for their synthesis, primarily through the dehydration of formamides kirj.eemdpi.commdpi.com. This breakthrough, coupled with Ugi's seminal work on multicomponent reactions (MCRs) starting in 1959, transformed isocyanides from chemical curiosities into versatile synthetic reagents kirj.eenih.govmdpi.comacs.orgmdpi.comfrontiersin.orgacs.org. The Ugi four-component reaction (U-4CR), in particular, enabled the rapid construction of complex molecular scaffolds, significantly accelerating research in areas like combinatorial chemistry and drug discovery.

Contemporary Significance of Isocyanides in Advanced Chemical Synthesis

In contemporary academic research, isocyanides are recognized for their exceptional versatility and their role in facilitating complex molecular assembly. They are central to a wide array of multicomponent reactions, including the Passerini, Ugi, and Groebke-Blackburn-Bienaymé reactions, which allow for the efficient synthesis of diverse chemical libraries with high functional group tolerance and often excellent chemo-, regio-, and stereoselectivity mdpi.comfrontiersin.orgacs.orgresearchgate.netresearchgate.netmdpi.com. The unique reactivity of the isocyanide functional group, where both nucleophilic and electrophilic attacks can occur at the same carbon atom, is key to these transformations acs.orgresearchgate.net.

Beyond MCRs, isocyanides are employed as ligands in transition metal catalysis, participate in cycloaddition reactions, and are utilized in the synthesis of various nitrogen-containing heterocycles researchgate.net. Recent advancements have seen the integration of isocyanide chemistry with modern synthetic techniques such as C-H bond activation, visible-light photocatalysis, and continuous flow chemistry, further expanding their utility and efficiency researchgate.netrsc.orgwhiterose.ac.uk. Their application spans across drug discovery, materials science, and the development of novel chemical entities, underscoring their enduring importance in advanced chemical synthesis.

Scope and Research Focus on N-Propyl Isocyanide within Broader Isocyanide Studies

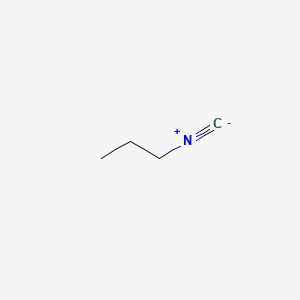

This compound (C₄H₇N) serves as a representative example within the vast family of isocyanides, embodying the characteristic reactivity and synthetic utility of this functional group. While research often focuses on more complex or functionalized isocyanides for specific applications, simpler alkyl isocyanides like this compound are fundamental for understanding core isocyanide chemistry and serve as accessible building blocks.

Academic research involving this compound typically centers on its role as a reagent in established isocyanide reactions, such as multicomponent couplings, or as a model compound for studying new synthetic methodologies. Its synthesis is often achieved through standard dehydration of N-propylformamide, a process that has seen refinements aimed at improving efficiency and sustainability mdpi.comontosight.ai. The compound's participation in reactions like the Ugi four-component reaction or its use as a nucleophile in SN2 reactions with alkyl halides to form amides highlights its utility in constructing diverse molecular architectures researchgate.netnih.gov. Studies often explore the scope of these reactions using various isocyanides, with this compound frequently included to demonstrate the applicability to simple aliphatic systems. The research focus remains on leveraging its inherent reactivity to create value-added chemical products and to explore novel reaction pathways.

Structure

3D Structure

Propriétés

IUPAC Name |

1-isocyanopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-3-4-5-2/h3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDKYFGBIQQMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211761 | |

| Record name | Propyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-36-1 | |

| Record name | Propane, 1-isocyano- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYL ISOCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1K8OTJ0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Key Properties and Synthesis of N Propyl Isocyanide

Physical and Chemical Properties

This compound, with the molecular formula C₄H₇N, is a colorless liquid. Like many volatile isocyanides, it possesses a distinctive and often unpleasant odor ontosight.ai. The compound has a molecular weight of approximately 69.11 g/mol nih.gov. Its boiling point is reported to be around 101-102°C, and it is soluble in common organic solvents such as dichloromethane (B109758) and tetrahydrofuran (B95107) ontosight.ai. The isocyanide functional group (-N≡C) is highly reactive, enabling this compound to participate in a wide range of chemical transformations ontosight.ai.

| Property | Value/Description | Source |

| Molecular Formula | C₄H₇N | ontosight.ainih.gov |

| Molecular Weight | 69.11 g/mol | nih.gov |

| Appearance | Colorless liquid | ontosight.ai |

| Odor | Characteristic unpleasant odor | ontosight.ai |

| Boiling Point | 101-102 °C | ontosight.ai |

| Solubility | Soluble in dichloromethane, tetrahydrofuran | ontosight.ai |

| IUPAC Name | 1-isocyanopropane | nih.gov |

| CAS Number | 627-36-1 | nih.gov |

Common Synthetic Methodologies

The synthesis of this compound typically employs established methods for isocyanide preparation, primarily involving the dehydration of the corresponding formamide.

Dehydration of Formamides: This is the most common and versatile route. N-Propylformamide, readily prepared from propylamine, is treated with a dehydrating agent. Phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine, is a widely used reagent system for this transformation wikipedia.orgresearchgate.netmdpi.comontosight.ai. Other dehydrating agents, including tosyl chloride or phosgene (B1210022) derivatives, can also be employed researchgate.netmdpi.com.

General Reaction Scheme: R-NHCHO (Formamide) + Dehydrating Agent + Base → R-NC (Isocyanide) + Byproducts

Carbylamine Reaction (Hofmann Isocyanide Synthesis): This method involves the reaction of a primary amine (propylamine in this case) with chloroform (B151607) in the presence of a strong base. Dichlorocarbene, generated in situ, reacts with the primary amine to form the isocyanide wikipedia.orgmdpi.com.

General Reaction Scheme: R-NH₂ (Primary Amine) + CHCl₃ + Base → R-NC (Isocyanide) + Byproducts

Other Methods: Historically, the reaction of alkyl halides with silver cyanide was used, though it is less common in modern synthesis wikipedia.orgresearchgate.net. Alternative routes may involve specific functional group transformations or ring-opening reactions, though these are less frequently applied to simple alkyl isocyanides like this compound.

| Synthetic Method | Key Reagents/Conditions | Primary Precursor | Advantages | References |

| Formamide Dehydration | POCl₃, Triethylamine (base) | N-Propylformamide | Versatile, widely applicable, often good yields. | wikipedia.orgmdpi.comontosight.ai |

| Carbylamine Reaction | Chloroform, Strong Base | Propylamine | Direct from primary amine; useful for primary amines. | wikipedia.orgmdpi.com |

| Silver Cyanide Route | Alkyl Halide (e.g., Propyl Iodide), Silver Cyanide | Propyl Halide | Historical significance; less practical for general synthesis. | wikipedia.orgresearchgate.net |

Elucidation of Reaction Mechanisms and Reactivity of N Propyl Isocyanide

Nucleophilic Addition Reactions at the Isocyanide Carbon Center

The isocyanide functional group is susceptible to nucleophilic attack at the electron-deficient carbon atom. chemguide.co.uk In the case of N-propyl isocyanide, a nucleophile adds to the carbon, and an electrophile subsequently adds to the nitrogen atom. stackexchange.com This dual reactivity allows for the formation of a wide array of functionalized products.

The formation of α-adducts is a primary step in many isocyanide reactions, and controlling the stereochemistry of this addition is a significant area of research. kirj.ee In reactions like the Passerini and Ugi reactions, the addition across the isocyanide carbon generates a new stereocenter. Achieving stereoselectivity often relies on the use of chiral reactants, such as chiral amines or carboxylic acids, which can influence the facial selectivity of the nucleophilic attack on the intermediate species. acs.orgkirj.ee While enantiomerically pure isocyanides are important for stereoselective multicomponent reactions, the use of chiral auxiliaries on the other components is a more common strategy. acs.org However, even when using two chiral starting materials, achieving high diastereoselectivity for the newly formed stereocenter is not always guaranteed and can result in a 1:1 ratio of diastereomers. nih.gov

The reactivity of the isocyanide group can be significantly modulated by coordination to a metal center. When this compound is coordinated to a transition metal, such as platinum(II), the isocyanide carbon becomes more electrophilic and thus more susceptible to nucleophilic attack. mdpi.comresearchgate.net Detailed theoretical studies on related platinum-isocyanide complexes have shown that the mechanism for the addition of N-nucleophiles is not a concerted process. mdpi.com Instead, it proceeds via a stepwise associative mechanism. mdpi.comresearchgate.net

This multi-step pathway involves:

Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the isocyanide carbon atom. mdpi.com

Intermediate Formation: This initial attack forms an acyclic intermediate. mdpi.com

Proton Transfer: The final product is formed after a proton is transferred, which may occur in a stepwise fashion involving deprotonation of the attacking nucleophile and subsequent protonation of the isocyanide nitrogen atom. mdpi.comresearchgate.net

The calculated activation energy for these types of transformations is typically in the range of 19.8–22.4 kcal/mol. mdpi.com This metal-mediated activation is a crucial strategy for synthesizing heteroatom-stabilized carbene species. mdpi.com

Multicomponent Reaction Pathways Involving this compound

This compound is an ideal component in isocyanide-based multicomponent reactions (IMCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating atoms from all starting materials. nih.govacs.org These reactions are prized for their high atom economy and ability to rapidly generate molecular diversity. nih.govwikipedia.org

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide like this compound. wikipedia.orgorganic-chemistry.org The reaction, which is typically fast and exothermic, produces α-aminoacyl amide derivatives. wikipedia.org The generally accepted mechanism proceeds through several reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion. wikipedia.orgnih.gov

Ugi Reaction Mechanism Steps:

Imine Formation: The amine and the carbonyl compound condense to form an imine. wikipedia.orgmdpi.com

Protonation: The carboxylic acid protonates the imine, forming a reactive iminium ion. wikipedia.org

Nucleophilic Attack: The isocyanide carbon attacks the iminium ion, yielding a nitrilium ion intermediate. wikipedia.orgmdpi.comnih.gov This is the key stereocenter-generating step. thieme-connect.de

Second Nucleophilic Addition: The carboxylate anion adds to the nitrilium ion. wikipedia.org

Mumm Rearrangement: A final, irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom yields the stable bis-amide product. wikipedia.org

While this is the classical view, alternative pathways have been proposed, and the precise mechanism can be influenced by reaction conditions. nih.gov Variants of the Ugi reaction exist, such as the Ugi-Smiles reaction, where a phenol (B47542) replaces the carboxylic acid, leading to a Smiles rearrangement in the final step instead of a Mumm rearrangement. wikipedia.org

| Component | Role in Ugi Reaction |

| Aldehyde/Ketone | Carbonyl source, forms the initial imine. |

| Amine | Nucleophile, condenses with the carbonyl. |

| Carboxylic Acid | Proton source and final nucleophile. |

| This compound | Provides the C2 backbone via nucleophilic attack and rearrangement. |

Discovered in 1921, the Passerini three-component reaction (P-3CR) is the first-known IMCR, reacting an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.govwikipedia.orgnih.gov The reaction mechanism is highly dependent on the solvent used. wikipedia.orgchemistnotes.com

Comparison of Passerini Reaction Mechanisms

| Mechanism | Solvent Conditions | Key Features |

| Concerted | Non-polar, aprotic solvents with high reactant concentrations. wikipedia.orgnih.govorganic-chemistry.org | Involves a trimolecular reaction where a hydrogen-bonded cluster of the carbonyl and carboxylic acid is attacked by the isocyanide through a cyclic transition state. wikipedia.orgnih.gov |

| Ionic | Polar solvents like methanol (B129727) or water. wikipedia.orgchemistnotes.com | The carbonyl compound is first protonated, followed by nucleophilic attack from the isocyanide to form a nitrilium ion. This is subsequently trapped by the carboxylate anion, leading to the final product after acyl transfer. wikipedia.orgchemistnotes.com |

Both mechanisms involve the formation of a nitrilium intermediate that is subsequently trapped by the carboxylate. mdpi.comresearchgate.net The versatility of the Passerini reaction has been expanded through various modifications. For instance, using a phenol instead of a carboxylic acid can lead to a Passerini-type reaction that proceeds via an irreversible Smiles rearrangement. organic-chemistry.org

This compound can also participate in multicomponent reactions that result in the formation of cyclic structures. These reactions often leverage the standard multicomponent framework (like Ugi or Passerini) but employ a bifunctional reactant. nih.gov In such cases, the key nitrilium intermediate formed after the isocyanide addition is trapped by an intramolecular nucleophilic attack, leading to ring formation. nih.gov This strategy is a powerful tool for synthesizing diverse heterocyclic scaffolds.

Another example is the [5+1] cycloaddition, where the isocyanide acts as the one-carbon component, reacting with a five-atom component to construct a six-membered ring. nih.gov An aldehyde and an enamide can react with an isocyanide in a cascade reaction to synthesize substituted pyridines, showcasing an α-addition of the aldehyde and enamide to the isocyanide. nih.gov

Computational Studies of Multicomponent Reaction Transition States

Multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, are powerful tools for the synthesis of complex molecules in a single step. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the intricate mechanisms and transition states of these reactions. While specific computational studies focusing exclusively on this compound are limited, the general principles derived from studies on analogous isocyanides, such as tert-butyl isocyanide, provide valuable insights.

The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, is generally believed to proceed through a concerted, non-ionic pathway in aprotic solvents. Hydrogen bonding plays a crucial role in the formation of a cyclic transition state. In polar solvents, an ionic mechanism involving a nitrilium ion intermediate may be operative. DFT calculations on similar systems suggest that the transition state involves the concerted nucleophilic attack of the isocyanide on the carbonyl carbon and the carboxylate oxygen on the isocyanide carbon.

The Ugi reaction, a four-component reaction, typically involves the formation of an iminium ion from an amine and a carbonyl compound, which then reacts with the isocyanide and a carboxylic acid. DFT studies on the Ugi reaction have elucidated the relative energies of various intermediates and transition states. These studies have shown that the stereoselectivity of the reaction is often under kinetic control, dictated by the facial selectivity of the isocyanide's nucleophilic attack on the iminium ion. The calculations help in understanding the role of various substituents on the stereochemical outcome. For instance, in related systems, the nucleophilic attack of the isocyanide on the less hindered face of a chiral iminium ion is favored, leading to the predominant diastereomer.

Radical Reactions and Mechanistic Investigations with this compound

The isocyanide functional group in this compound is also susceptible to attack by radical species, leading to the formation of imidoyl radicals. These intermediates can then participate in a variety of subsequent reactions, making radical reactions of isocyanides a valuable synthetic tool.

Photoredox Catalysis in Isocyanide Functionalization

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals under neutral conditions. In the context of isocyanide chemistry, photoredox catalysis enables the functionalization of this compound through the generation of alkyl radicals from various precursors. For instance, the use of redox-active Katritzky pyridinium (B92312) salts derived from amino acids allows for the alkylation of isocyanides under visible light irradiation. The reaction proceeds via the single-electron reduction of the Katritzky salt by the excited photocatalyst to generate an alkyl radical, which then adds to the isocyanide. This methodology exhibits excellent functional group tolerance.

| Catalyst | Radical Precursor | Isocyanide | Product | Yield (%) | Reference |

| fac-[Ir(ppy)₃] | Alkyl Bromide | Aryl Isocyanide | Secondary Amide | 30-85 | acs.org |

| Eosin Y | Katritzky Salt | Quinoxalin-2(1H)-one | C-3 Alkylated Quinoxalinone | 72-91 | vu.nl |

Heteroatom Radical Additions to the Isocyanide Moiety

Heteroatom-centered radicals, such as those derived from thiols, phosphines, and silanes, can readily add to the carbon atom of the isocyanide group in this compound to form the corresponding imidoyl radicals. The fate of these imidoyl radicals depends on the nature of the heteroatom and the reaction conditions.

For example, the radical addition of thiols to isocyanides, typically initiated by azobisisobutyronitrile (AIBN), leads to the formation of thioformimidates. Similarly, the addition of disubstituted phosphine (B1218219) radicals to isocyanides can yield iminoformyl phosphines. In the case of certain isocyanides, such as tert-butyl isocyanide, elimination of the substituent on the nitrogen of the imidoyl radical can occur. The radical addition of silyl (B83357) and germyl (B1233479) radicals to isocyanides has also been reported, although these reactions are more sensitive to steric hindrance.

| Heteroatom Radical Source | Isocyanide | Product Type | Comments | Reference |

| R'SH (Thiols) | RNC | Thioformimidate | Generally proceeds in good yields. | acs.org |

| R'₂PH (Phosphines) | RNC | Iminoformyl phosphine or Cyanophosphine | Product depends on the isocyanide substituent. | beilstein-journals.org |

| (Me₃Si)₂N-N(SiMe₃)₂ | t-BuNC | Imidoyl Radical | Confirmed by ESR spectroscopy. | beilstein-journals.org |

Isocyanide Insertion Reactions in Transition Metal Catalysis

Transition metal catalysis provides a powerful platform for the activation and functionalization of this compound through insertion reactions. Palladium catalysis, in particular, has been extensively studied in this context.

Palladium-Catalyzed Insertion Mechanisms

The insertion of this compound into palladium-carbon bonds is a key step in many palladium-catalyzed cross-coupling reactions. The general mechanism involves the oxidative addition of an organic halide (e.g., an aryl iodide) to a palladium(0) complex to form an arylpalladium(II) intermediate. This intermediate then undergoes a 1,1-migratory insertion of the isocyanide into the Pd-C bond. This insertion step is typically rapid and leads to the formation of a palladium-iminoacyl complex. Subsequent reaction with a nucleophile, followed by reductive elimination, regenerates the palladium(0) catalyst and furnishes the final product.

The nature of the phosphine ligand on the palladium catalyst can influence the reaction outcome. For instance, in the reaction of para-substituted iodobenzenes with tert-butyl isocyanide and piperidine, the use of 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand leads to the formation of both amidines (from single insertion) and ketimine–amidines (from double insertion). The ratio of these products can be controlled by adjusting the isocyanide-to-iodobenzene ratio.

Formation of Iminoacyl Intermediates

The formation of iminoacyl (or imidoyl) palladium complexes as key intermediates in these insertion reactions is well-established. These intermediates are typically not isolated but are characterized in situ or their presence is inferred from the final products. The iminoacyl ligand is generally η¹-bound to the palladium center through the carbon atom. The geometry and electronic properties of these intermediates play a crucial role in determining the course of the subsequent reaction steps. In some cases, η²-coordination of the iminoacyl ligand has been observed, particularly with early transition metals. The stability and reactivity of the iminoacyl intermediate are influenced by the substituents on both the isocyanide nitrogen and the organic group attached to the palladium.

| Palladium Precursor | Ligand | Organic Halide | Isocyanide | Nucleophile | Product | Reference |

| PdCl₂ | dppf | p-Iodoanisole | t-BuNC | Piperidine | Amidine & Ketimine-amidine | acs.org |

| Pd(OAc)₂ | DPEPhos | 2-Iodobenzoic acid methyl ester | t-BuNC | K₂CO₃/H₂O | Isocoumarin (after hydrolysis) | organic-chemistry.org |

Isomerization and Rearrangement Processes of this compound

This compound, like other alkyl isocyanides, can undergo isomerization to its more stable nitrile isomer, n-propyl cyanide. This transformation, along with other rearrangement cascades, is of significant interest in understanding the fundamental reactivity of isocyanides.

The isomerization of isocyanides to nitriles is a well-documented thermal process. While specific kinetic data for the unimolecular isomerization of this compound is not extensively available in the reviewed literature, studies on analogous small alkyl isocyanides, such as methyl and ethyl isocyanide, provide significant insights into the mechanism and energetics of this transformation.

The isomerization is a unimolecular reaction that proceeds through a highly energetic transition state. osti.gov Theoretical and experimental studies on methyl isocyanide (CH₃NC) have established that this reaction is a classic example of a unimolecular process that can be described by statistical theories of reaction rates, such as the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. osti.gov The thermal isomerization of methyl isocyanide to methyl cyanide (acetonitrile) has been extensively studied and is known to have a significant activation energy. osti.govcdnsciencepub.com

For instance, the thermal isomerization of methyl isocyanide has an activation energy of approximately 160 kJ/mol. osti.gov Similarly, studies on ethyl isocyanide have been conducted to understand the variation of molecular parameters on the isomerization kinetics. acs.org The process is believed to involve a 1,2-shift of the alkyl group from the nitrogen to the carbon atom of the isocyanide moiety.

While detailed quantitative data for this compound is scarce, the principles derived from studies of methyl and ethyl isocyanide are applicable. The energy barrier for the isomerization is influenced by the nature of the alkyl group. The table below presents a comparative overview of the activation energies for the isomerization of some small alkyl isocyanides.

| Compound Name | Isomerization Reaction | Activation Energy (Ea) |

| Methyl Isocyanide | CH₃NC → CH₃CN | ~160 kJ/mol |

| Ethyl Isocyanide | C₂H₅NC → C₂H₅CN | Data not readily available |

| This compound | C₃H₇NC → C₃H₇CN | Data not readily available |

Note: The table is populated with available data and highlights the lack of specific experimental values for this compound in the reviewed literature.

Beyond the straightforward isomerization to nitriles, isocyanides can participate in more complex rearrangement cascades, which can be initiated thermally or by catalysts. These cascades can lead to a variety of products. The mechanisms of these rearrangements can be intricate, sometimes involving radical intermediates. rsc.orgrsc.org

For example, the thermal rearrangement of certain optically active isocyanides has been shown to produce elimination products alongside the expected nitrile, suggesting the involvement of a radical mechanism. rsc.org Such a pathway could involve the homolytic cleavage of the R-NC bond, followed by radical recombination or other subsequent reactions.

In the context of this compound, while specific studies on its rearrangement cascades are not prominent in the literature, it is plausible that under certain conditions, it could undergo rearrangements other than simple isomerization. These could be initiated by factors such as high temperatures, radical initiators, or transition metal catalysts. The presence of a propyl group could also allow for intramolecular hydrogen abstraction or other radical-mediated processes, leading to a variety of products. However, without specific experimental or computational studies on this compound, these remain as plausible mechanistic pathways based on the reactivity of other isocyanides. beilstein-journals.org

SN2 Reactions Involving Isocyanides as Nucleophiles

A significant aspect of the reactivity of this compound is its ability to act as a nucleophile in SN2 (bimolecular nucleophilic substitution) reactions. researchgate.netresearchgate.netnih.gov In these reactions, the lone pair of electrons on the terminal carbon atom of the isocyanide group attacks an electrophilic carbon center, displacing a leaving group. masterorganicchemistry.comnih.gov

The general mechanism for the SN2 reaction of an isocyanide with an alkyl halide can be depicted as follows:

Nucleophilic Attack: The isocyanide (R-N≡C:) attacks the alkyl halide (R'-X) in a concerted step, where the R-N-C bond forms simultaneously with the breaking of the C-X bond. This proceeds via a backside attack, leading to an inversion of configuration at the electrophilic carbon if it is a stereocenter. masterorganicchemistry.com

Formation of a Nitrilium Ion: The initial product of this attack is a nitrilium ion ([R-N≡C-R']⁺).

Hydrolysis: The intermediate nitrilium ion is typically unstable and is readily hydrolyzed by water present in the reaction mixture. The water molecule attacks the electrophilic carbon of the nitrilium ion.

Formation of a Secondary Amide: Following a series of proton transfers, the final product is a highly substituted secondary amide (R-NH-C(=O)-R'). researchgate.netnih.gov

This reaction is significant as it provides a novel route to secondary amides, which are important functional groups in organic chemistry and medicinal chemistry. nih.gov The reaction has a broad scope with respect to both the isocyanide and the alkyl halide components. researchgate.net For instance, this compound can react with a variety of alkyl halides in this manner.

The table below provides illustrative examples of SN2 reactions involving isocyanides as nucleophiles.

| Isocyanide | Alkyl Halide | Product (after hydrolysis) |

| This compound | Methyl Iodide | N-Propylacetamide |

| tert-Butyl Isocyanide | Ethyl Bromide | N-tert-Butylpropanamide |

| Cyclohexyl Isocyanide | Benzyl Chloride | N-Cyclohexyl-2-phenylacetamide |

This reactivity highlights the synthetic utility of this compound as a building block in the construction of more complex molecules. The ability of the isocyanide carbon to act as a nucleophile is a key feature of its chemical character. researchgate.net

Coordination Chemistry and Ligand Properties of N Propyl Isocyanide

Reactivity of Coordinated N-Propyl Isocyanide Ligands

Protonation Pathways and Formation of Aminocarbyne Complexes

Isocyanides and their metal complexes are generally more basic than their carbon monoxide counterparts, rendering them susceptible to protonation. wikipedia.org When a metal-bound isocyanide ligand (M-CNR) is protonated, the proton typically attacks the nitrogen atom, leading to the formation of an aminocarbyne complex, represented by the general scheme: LnM-CNR + H⁺ → [LnM≡CN(H)R]. wikipedia.orgresearchgate.netescholarship.orgresearchgate.net This process generates an electrophilic aminocarbyne intermediate. escholarship.org

The synthesis of aminocarbyne complexes often involves a two-step procedure where a carbonyl ligand in a metal complex is first substituted by an isocyanide, followed by alkylation of the coordinated isocyanide ligand, commonly using alkylating agents like methyl triflate. unipi.it For example, in diiron systems, complexes like [Fe₂(Cp)₂(CO)₄] can react with isocyanides, and subsequent alkylation yields diiron aminocarbyne complexes. Spectroscopic characterization, such as ¹³C NMR, reveals characteristic downfield resonances for the aminocarbyne carbon, typically observed in the range of 332.9–330.8 ppm for such complexes. unipi.it

Table 4.3.1: Protonation and Aminocarbyne Formation in Metal-Isocyanide Complexes

| Reaction Type | General Scheme | Product Type | Key Intermediate/Feature | Relevant Research Focus |

| Protonation of Metal-Bound Isocyanide | LnM-CNR + H⁺ → [LnM≡CN(H)R] | Aminocarbyne | Electrophilic carbene | wikipedia.orgresearchgate.netescholarship.orgresearchgate.net |

| Isocyanide Substitution & Subsequent Alkylation | M-CO + RNC → M-CNR; M-CNR + R'-X → M-C(NR)R' (X=halide) | Aminocarbyne | N-alkylation | unipi.it |

Redox Behavior of this compound Metal Complexes

The dual donor and acceptor capabilities of isocyanide ligands contribute to more reversible redox behavior in their metal complexes compared to CO ligands. wikipedia.org This characteristic allows for the isolation of metal complexes in multiple oxidation states, a phenomenon exemplified by homoleptic vanadium hexaisocyanide complexes that have been synthesized and characterized in three distinct oxidation states ([V(CNC₆H₃-2,6-Me₂)₆]ⁿ for n = -1, 0, +1). wikipedia.org

The "redox-active" or "non-innocent" nature of isocyanide ligands means they can actively participate in electron transfer processes within the coordination sphere, influencing the reactivity of the metal center. researchgate.netnih.govfrontiersin.org The electronic state of an isocyanide complex can be spectroscopically probed using infrared (IR) spectroscopy, where the C≡N stretching frequency (νC≡N) serves as a diagnostic indicator. Higher νC≡N values are generally associated with stronger σ-donation from the isocyanide to the metal, while lower frequencies suggest increased π-backbonding. wikipedia.org

Table 4.3.2: Redox Characteristics of Isocyanide Ligands in Metal Complexes

| Ligand Type | Redox Behavior vs. CO | Electron Transfer Role | Spectroscopic Indicator (IR) | Illustrative Example |

| Isocyanide | More reversible | Redox-active/non-innocent | νC≡N shift diagnostic | Vanadium hexaisocyanide complexes in multiple oxidation states wikipedia.org |

| CO | Less reversible | Generally innocent | νC≡N shift diagnostic | Metal carbonyl complexes |

Design and Synthesis of Polydentate Isocyanide Ligands for Metal Coordination

While monodentate isocyanides like this compound are widely utilized, the design and synthesis of polydentate isocyanide ligands have also been pursued for specific applications, particularly in catalysis. acs.orgresearchgate.net The inherent linear geometry of the isocyanide functional group dictates that bidentate isocyanide ligands typically form larger chelate rings, with a minimum ring size of 12 being reported for metal complexes. acs.orgresearchgate.net This structural feature can impart rigidity to the resulting coordination complexes. acs.org

The electronic and steric properties of isocyanide ligands can be finely tuned through modifications to the organic substituent, enhancing their versatility in catalytic applications. acs.org For instance, the incorporation of bulky substituents, such as those found in meta-terphenyl-based isocyanide ligands, has been shown to promote the formation of catalytically active, monosubstituted metal species, as observed in Rh-catalyzed hydrosilylation reactions. nih.gov Furthermore, studies have indicated that isocyanides can exhibit a higher affinity for certain metal centers, such as rhodium, compared to traditional phosphine (B1218219) ligands, making them attractive components in catalyst design. nih.gov

Table 4.4: Polydentate Isocyanide Ligands in Coordination Chemistry and Catalysis

| Ligand Type | Key Structural Feature | Metal Affinity (Relative to Phosphines) | Application Example | Design Principle |

| Monodentate Alkyl Isocyanides (e.g., N-Propyl) | Small cone angle, linear RNC unit | Variable | General coordination, catalysis | Steric accessibility, electronic tunability |

| Polydentate Isocyanides (e.g., bis-isocyanides) | Larger chelate rings (min. 12-membered) | Can be higher for certain metals | Catalysis, rigid complexes, photocatalysis | Rigidity, specific coordination geometries |

| Bulky Aryl-Substituted Isocyanides | Significant steric bulk around the RNC unit | Higher affinity for Rh | Rh-catalyzed hydrosilylation of ketones nih.gov | Steric hindrance to favor monosubstitution, electronic tuning |

Compound Name Table:

this compound (1-isocyanopropane)

Carbon Monoxide (CO)

Trifluoromethylisocyanide (CF₃NC)

Methyl Isocyanide (CH₃NC)

tert-Butyl Isocyanide (tBuNC)

Phenyl Isocyanide (PhNC)

Cyclohexylisocyanide (cyNC)

Vanadium hexaisocyanide complex ([V(CNC₆H₃-2,6-Me₂)₆]ⁿ)

Diiron aminocarbyne complexes

[Fe₂(Cp)₂(CO)₄]

[Co(CN-t-Bu)₅]⁺

[HFeL₅]

[LnM≡CN(H)R]

[LnM-CNR]

Phosphine ligands

Metal carbonyls

Rhenium nitride complexes

Copper(I) isocyanide complexes

N-heterocyclic thiones

Meta-terphenyl backbones

Theoretical and Computational Chemistry Studies on N Propyl Isocyanide

Intermolecular Interactions and Hydrogen Bonding involving N-Propyl Isocyanide

Isocyanides, including this compound, are known to engage in various intermolecular interactions, most notably hydrogen bonding. Research indicates that the carbon atom of the isocyanide group (–N≡C) possesses accessible filled sigma and pi orbitals, enabling it to act as a hydrogen bond acceptor nih.gov. This property allows the isocyanide moiety to form hydrogen bonds with hydrogen bond donors, such as hydroxyl (–OH) or amine (–NH) groups.

Specific studies have identified hydrogen bonding interactions involving iso-propyl cyanide, such as the formation of a monohydrate where a water molecule forms a stronger O–H···N hydrogen bond and weaker bifurcated (C–H)₂···O hydrogen bonds with the iso-propyl cyanide molecule researchgate.net. Generally, the carbon atom of an isocyanide can form interactions with hydrogen atoms of neighboring molecules, described as sp³-type interactions, and can participate in hydrogen bonds with hydroxyl groups, as observed in studies of various isocyanides nih.gov. Computational properties also suggest that this compound can function as a hydrogen bond acceptor nih.gov.

Astrochemical Models of Isocyanide Formation and Abundance

This compound, in both its straight-chain (n-propyl cyanide) and branched-chain (iso-propyl cyanide) forms, has been detected in massive star-forming regions such as Sagittarius B2(N) and the Orion Nebula researchgate.netaanda.orgarxiv.orgscispace.com. These detections are significant as branched alkyl molecules like iso-propyl cyanide are considered potential precursors to biologically relevant molecules, including amino acids researchgate.netarxiv.org.

Astrochemical models are employed to understand the formation pathways and relative abundances of these molecules in interstellar environments. These models consider factors such as binding energies of molecules on interstellar ice grains and crucial destruction reactions researchgate.netarxiv.org. For instance, studies have investigated the role of binding energies on water substrates in determining the abundance of these species and have identified specific destruction reactions, such as the reaction of iso-propyl cyanide with hydrogen atoms researchgate.net. The detection of iso-propyl cyanide, in particular, has been highlighted as a significant step in understanding molecular complexity in the interstellar medium acs.org.

Compound Names Mentioned:

this compound

n-Propyl Cyanide

iso-Propyl Cyanide

Methyl Isocyanide

Ethyl Isocyanide

Isocyanoacetonitrile

Propyl Isocyanide

Advanced Spectroscopic Characterization Methodologies for N Propyl Isocyanide

Magnetic Circular Dichroism (MCD) Spectroscopy in Electronic Structure Probing

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful analytical technique employed to investigate the electronic structure of molecules by measuring the differential absorption of left and right circularly polarized light when a sample is subjected to a magnetic field wikipedia.orgjasco-global.com. This method is particularly valuable for probing electronic transitions that may be weak or obscured in conventional absorption spectra, as well as for distinguishing between overlapping absorption bands wikipedia.org. MCD signals are generated by the Zeeman effect, which splits energy levels in the presence of a magnetic field, leading to distinct absorption patterns for left and right circularly polarized light jasco-global.comrsc.org.

The intensity and shape of MCD spectra are sensitive to the electronic environment and molecular symmetry, providing insights into the nature of electronic transitions, orbital assignments, and the influence of spin-orbit coupling rsc.orgrochester.edu. Paramagnetic species often exhibit strong MCD signals due to their near-degenerate magnetic sublevels, which vary with magnetic field strength and temperature wikipedia.org. This technique has been widely applied to various classes of compounds, including metal complexes, porphyrins, and phthalocyanines, to elucidate their electronic structures, bonding characteristics, and magnetic properties rsc.orgaps.orgarxiv.org.

While MCD spectroscopy is a well-established tool for electronic structure analysis, specific research findings or detailed experimental data pertaining to the application of MCD spectroscopy for probing the electronic structure of N-Propyl Isocyanide itself were not found within the provided search results. Existing literature discusses MCD in the context of various isocyanide complexes, such as those involving transition metals acs.org, or heme-isocyanide complexes nih.gov, but direct studies on the isolated this compound molecule using this technique were not identified.

Applications of N Propyl Isocyanide in Specialized Chemical Synthesis

Synthesis of Nitrogen-Containing Heterocycles and Complex Scaffolds

The isocyano group is a powerful tool for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and natural products. nih.govopenmedicinalchemistryjournal.com N-Propyl isocyanide is frequently employed in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules in a single step. These reactions are highly convergent and atom-economical, making them ideal for creating diverse molecular scaffolds. nih.govresearchgate.net

The utility of isocyanides, including this compound, extends to various cyclization strategies for building important heterocyclic systems like pyrroles, indoles, and quinolines. nih.gov The reactivity of the isocyanide functional group is central to these transformations, participating in cycloadditions and transition-metal-catalyzed syntheses. nih.gov The simplicity and ready availability of alkyl isocyanides like this compound make them fundamental reagents for developing and understanding these synthetic methodologies.

Table 1: Examples of Heterocycles Synthesized Using Isocyanide Chemistry

| Heterocycle Class | Synthetic Methodologies | Relevance |

| Pyrroles | Cocyclizations via zwitterionic intermediates, Transition-metal catalysis | Core structure in many natural products and pharmaceuticals nih.gov |

| Indoles | Multicomponent reactions, Annulation strategies | Privileged scaffold in medicinal chemistry nih.govopenmedicinalchemistryjournal.com |

| Quinolines | Metal-catalyzed cyclizations | Found in numerous bioactive compounds, including antimalarials nih.gov |

| Imidazolidines | Copper-catalyzed reaction of aziridines with isocyanates frontiersin.org | Precursors to important ligands and biologically active molecules frontiersin.org |

This table provides a generalized overview of heterocycles synthesized using isocyanide chemistry, where this compound can serve as a key building block.

Construction of Peptidomimetics and Biologically Relevant Molecules

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (U-4CR), are exceptionally well-suited for the synthesis of peptidomimetics. nih.govfrontiersin.org By combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide like this compound, chemists can rapidly generate libraries of peptide-like structures with diverse side chains. nih.gov

This strategy allows for the introduction of non-natural backbones and functional groups, leading to molecules that can mimic secondary structures of peptides, such as β-turns. nih.gov The ability to systematically vary the four inputs of the Ugi reaction provides a powerful platform for exploring structure-activity relationships and developing new therapeutic agents. nih.gov Beyond peptidomimetics, the versatility of isocyanide chemistry is harnessed to synthesize a broad range of biologically relevant molecules, including potential antibacterial, antifungal, and antimalarial agents. acs.org

Use in Combinatorial Chemistry and Library Synthesis Methodologies

Combinatorial chemistry aims to synthesize a large number of different but structurally related molecules in a short period. ajrconline.org Isocyanide-based multicomponent reactions are a cornerstone of this field due to their efficiency and high convergence. nih.govmdpi.com The Ugi reaction, for instance, is a prime example of a combinatorial-friendly process, allowing for the creation of large, diverse chemical libraries from readily available starting materials, including this compound. mdpi.com

The "one-pot" nature of these reactions simplifies the synthetic process, making it amenable to automation and high-throughput synthesis. mdpi.com By systematically varying the amine, aldehyde/ketone, carboxylic acid, and isocyanide components, vast collections of compounds can be generated. These libraries are then screened for biological activity, significantly accelerating the drug discovery process. mdpi.comnih.gov The use of isocyanides in generating DNA-encoded libraries further expands the scope of combinatorial chemistry, linking a unique DNA barcode to each synthesized molecule for easier identification of active compounds. nih.gov

Development of Novel Catalytic Systems Utilizing this compound

While often used as a reactant, this compound and other isocyanides also play a significant role in the development of novel catalytic systems. Their ability to act as ligands for transition metals is a key feature. The isocyano group can coordinate strongly to metal centers, influencing the catalyst's reactivity, selectivity, and stability. acs.org This property is exploited in various transition-metal-catalyzed reactions, including cross-coupling and carbonylation reactions.

Furthermore, isocyanides can be incorporated into the structure of more complex ligands or even participate directly in catalytic cycles. Recent research has focused on integrating isocyanide chemistry with modern synthetic techniques, such as C-H bond activation and photocatalysis, to develop more efficient and sustainable catalytic processes. The development of new catalysts is crucial for advancing chemical synthesis, and the unique properties of isocyanides provide a valuable platform for innovation in this area. nih.govmdpi.com For example, chiral phosphine-nickel complexes have been studied for asymmetric reactions, a field where ligand design is critical. rsc.org

Applications in Chemical Biology Research and Biomolecule Labeling

In the field of chemical biology, isocyanides are emerging as powerful tools for studying and manipulating biological systems. frontiersin.org Their small size, stability under physiological conditions (pH 4-9), and unique reactivity make them excellent candidates for bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net

A prominent application is the labeling of biomolecules. nih.gov Isocyanides can be incorporated into proteins, glycans, or DNA and then selectively reacted with a probe molecule. nih.govnih.gov The reaction between isocyanides and tetrazines via a [4+1] cycloaddition is a particularly effective bioorthogonal ligation strategy. nih.govnih.gov This reaction is rapid and forms a stable product, enabling the visualization and tracking of biomolecules in live cells. researchgate.netresearchgate.net The use of isocyanides like 3-isocyanopropyl (ICPr) moieties as masking groups for bioactive molecules, which can be "decaged" or activated by reaction with tetrazines, represents another innovative application in chemical biology. nih.gov

Table 2: Bioorthogonal Reactions Involving Isocyanides

| Reaction Type | Reactant Partner | Application | Key Features |

| [4+1] Cycloaddition | Tetrazine | Live-cell imaging, Protein labeling, Prodrug activation | Rapid kinetics, High selectivity, Stable product formation nih.govnih.gov |

| Isocyanide-chlorooxime ligation | Chlorooxime | Live-cell labeling | Bioorthogonal, enables fluorescence signal enhancement frontiersin.org |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid | Protein functionalization | Modifies native protein carboxyl and amino groups under physiological conditions nih.gov |

This table summarizes key bioorthogonal reactions where the isocyanide functionality, as found in this compound and its derivatives, is crucial for applications in chemical biology.

Synthesis and Reactivity of N Propyl Isocyanide Derivatives and Analogues

Comparative Studies of Aliphatic and Aromatic Isocyanides in Synthesis

The reactivity of isocyanides in synthetic applications, particularly in multicomponent reactions (MCRs) like the Passerini and Ugi reactions, is significantly influenced by whether the isocyano group is attached to an aliphatic or an aromatic substituent. mdpi.comnih.gov Generally, aliphatic isocyanides, such as n-propyl isocyanide, are considered more reactive than their aromatic counterparts in these reactions. mdpi.com This difference in reactivity can be attributed to the electronic properties of the substituent group.

Aromatic isocyanides are reported to be less reactive in Ugi reactions. mdpi.com The electron-withdrawing nature of the aromatic ring can decrease the nucleophilicity of the isocyanide carbon, thereby slowing down the initial addition step which is crucial for the progress of the reaction. Conversely, the electron-donating nature of the alkyl group in aliphatic isocyanides enhances the nucleophilicity of the isocyanide carbon, leading to faster reaction rates.

In the context of the Passerini reaction, a three-component reaction involving an isocyanide, a carbonyl compound, and a carboxylic acid, the choice of isocyanide also plays a critical role. wikipedia.orgorganic-chemistry.org While a broad range of isocyanides are tolerated, the reactivity can vary. Studies have shown that both aliphatic and aromatic isocyanides can be successfully employed in the Passerini reaction to yield α-acyloxy amides. nih.gov However, the reaction conditions and yields may differ. For instance, in a study on the Passerini reaction of four-membered heterocycles, both aliphatic and aromatic isocyanides provided the desired products in good to high yields, indicating the versatility of the reaction. nih.gov

The following table provides a comparative overview of the general reactivity trends observed for aliphatic (represented by this compound) and aromatic isocyanides in common multicomponent reactions.

Table 1: Comparative Reactivity of this compound and Aromatic Isocyanides in MCRs

| Isocyanide Type | Multicomponent Reaction | General Reactivity Trend | Reference |

|---|---|---|---|

| This compound (Aliphatic) | Ugi Reaction | Generally higher reactivity due to the electron-donating nature of the propyl group. | mdpi.com |

| Aromatic Isocyanide | Ugi Reaction | Generally lower reactivity due to the electron-withdrawing nature of the aromatic ring. | mdpi.com |

| This compound (Aliphatic) | Passerini Reaction | Readily participates, often leading to good yields under standard conditions. | nih.gov |

| Aromatic Isocyanide | Passerini Reaction | Can be successfully employed, though may require modified conditions or exhibit different kinetics. | nih.gov |

Functionalized this compound Precursors and Their Reactivity

Functionalized isocyanides are molecules where a neighboring functional group can modulate the reactivity of the isocyano group or be utilized in subsequent chemical transformations. nih.gov The synthesis of functionalized this compound precursors opens avenues for creating more complex and diverse molecular architectures. These precursors can be designed to participate in intramolecular reactions or to introduce specific functionalities into the final product.

While the direct synthesis of a wide array of functionalized n-propyl isocyanides is not extensively documented in readily available literature, the principles of creating such precursors can be inferred from the broader field of functionalized isocyanide synthesis. researchgate.net For example, a hydroxyl group could be introduced into the propyl chain to create a precursor like 3-isocyanopropan-1-ol. The hydroxyl group could then act as an internal nucleophile in a multicomponent reaction, leading to the formation of cyclic structures.

The reactivity of such functionalized precursors would be dictated by the nature and position of the functional group. For instance, an this compound derivative bearing a pendant nucleophile could undergo an intramolecular cyclization following an initial intermolecular multicomponent reaction, leading to the formation of heterocyclic compounds. This strategy is a powerful tool in diversity-oriented synthesis.

The synthesis of β-hydroxy α-amino acids and their derivatives provides a relevant context for the potential application of functionalized this compound precursors. rsc.orgnih.gov Although not specifically detailing this compound, these syntheses often involve isocyanide chemistry where a functionalized isocyanide could be envisioned as a key building block.

Influence of Steric and Electronic Substituent Effects on Isocyanide Chemistry

The reactivity of isocyanides is profoundly influenced by both the steric and electronic properties of the substituent attached to the isocyano group. acs.orgrsc.org These effects dictate the rate and outcome of reactions, including multicomponent reactions and cycloadditions.

Electronic Effects: The electronic nature of the substituent on the isocyanide has a direct impact on the nucleophilicity of the isocyanide carbon. Electron-donating groups, such as the n-propyl group, increase the electron density on the isocyanide carbon, enhancing its nucleophilicity and generally leading to faster reaction rates in reactions where the isocyanide acts as a nucleophile. nih.gov In contrast, electron-withdrawing groups, like a phenyl group, decrease the electron density, making the isocyanide less nucleophilic. nih.gov This electronic difference is a primary reason for the observed higher reactivity of aliphatic isocyanides compared to aromatic ones in many synthetic transformations. mdpi.comnih.gov

Steric Effects: Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, also plays a crucial role in isocyanide chemistry. nih.govnih.govresearchgate.net The size of the substituent can affect the accessibility of the isocyanide carbon to other reactants. While the n-propyl group is not exceptionally bulky, its steric profile is different from that of a smaller methyl group or a bulkier tert-butyl group. nih.govlibretexts.orgresearchgate.net

In multicomponent reactions, increased steric hindrance around the isocyano group can sometimes have a detrimental effect on the reaction yield. nih.gov However, the impact of steric effects is not always straightforward and can be reaction-dependent. For instance, in some cases, bulky substituents can lead to higher diastereoselectivity in the products.

The interplay between steric and electronic effects is crucial for understanding and predicting the behavior of isocyanides in chemical reactions. The n-propyl group in this compound presents a balance of these effects: it is an electron-donating group that enhances reactivity, and it has a moderate steric profile that generally does not significantly hinder reactions.

The following table summarizes the general influence of steric and electronic effects of the n-propyl group in comparison to other common alkyl and aryl substituents in isocyanide chemistry.

Table 2: Influence of Substituent Effects on Isocyanide Reactivity

| Substituent (R in R-NC) | Electronic Effect | Steric Effect | General Impact on Reactivity in MCRs | Reference |

|---|---|---|---|---|

| n-Propyl | Electron-donating (inductive effect) | Moderate | Generally enhances reactivity compared to aromatic isocyanides. | mdpi.comnih.gov |

| tert-Butyl | Electron-donating (inductive effect) | High | Can decrease reaction rates due to steric hindrance, but may improve selectivity. | nih.govnih.gov |

| Phenyl (Aromatic) | Electron-withdrawing (resonance and inductive effects) | Moderate to High (depending on substitution) | Generally decreases nucleophilicity and reactivity compared to aliphatic isocyanides. | mdpi.comnih.gov |

Future Research Directions and Emerging Trends in N Propyl Isocyanide Chemistry

Innovations in Green and Sustainable Synthetic Approaches

The synthesis of isocyanides, including N-propyl isocyanide, has traditionally relied on reagents that pose environmental and safety concerns. A major thrust of future research is the development of greener, more sustainable synthetic protocols. The classic dehydration of N-propylformamide remains a common route, but innovations focus on replacing hazardous dehydrating agents like phosphorus oxychloride and phosgene (B1210022) derivatives.

Recent studies have investigated and optimized several greener alternatives, considering principles like atom economy and reduced environmental factors (E-factors). A comparative analysis of different dehydration methods highlights this trend.

| Dehydration Reagent | Key Advantages | Reported Yields | Sustainability Focus |

|---|---|---|---|

| p-Toluenesulfonyl chloride (p-TsCl) | Inexpensive, simplified reaction and work-up, less toxic. | Up to 98% for aliphatic isocyanides. | Reduced E-factor, avoids highly toxic reagents. |

| Phosphorus oxychloride (POCl₃) with Triethylamine (Solvent-free) | Rapid reaction times (<5 min), high to excellent yields, minimal waste. | Nearly quantitative yields. | Elimination of co-solvents, increased safety and speed. |

| Triphenylphosphine (PPh₃) and Iodine | Alternative to chlorine-based reagents. | Variable based on substrate. | Moves away from traditional dehydrating agents. |

Future work will likely focus on catalysis-based methods and the use of renewable resources to further minimize the environmental impact of this compound synthesis. The development of protocols that avoid aqueous workups is also a key area, as this simplifies purification and reduces solvent waste.

Application in Advanced Materials Science and Polymer Chemistry

While historically used as small molecule reagents, isocyanides are gaining attention as monomers for the synthesis of unique polymers. Isocyanides are known to be susceptible to polymerization in the presence of Lewis and Brønsted acids. wikipedia.org This reactivity opens avenues for creating novel materials where this compound could serve as a fundamental building block.

Future research is directed towards the synthesis of functional isocyanide-based polymers (IBPs). nih.gov Two primary strategies are emerging:

Functional Pendants: Using monomers with a single isocyanide group, like this compound or its derivatives, to create linear polymers where functional groups can be attached to the side chains. This allows for the tuning of polymer properties, such as optical activity or emission characteristics. nih.gov

Polymer Backbones: Employing diisocyanide monomers to construct heterocyclic or spiro-heterocyclic polymers. nih.gov

The unique structure of poly(isocyanides) can lead to helical conformations, creating chiral materials with potential applications in catalysis and separation science. This compound can be a starting point for designing more complex monomers that, upon polymerization, yield materials with tailored thermal, optical, or electrical properties for use in sensors and other advanced technologies. nih.gov

Expansion of Isocyanide-Based Multicomponent Reaction Scope

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for rapidly building molecular complexity from simple precursors in a single step. this compound is a classic reactant in seminal IMCRs like the Ugi and Passerini reactions. wikipedia.org

Passerini Three-Component Reaction (P-3CR): Combines a carboxylic acid, a carbonyl compound, and an isocyanide.

Ugi Four-Component Reaction (U-4CR): Involves a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide.

These reactions are cornerstones of combinatorial chemistry and drug discovery, enabling the efficient synthesis of vast libraries of compounds, particularly peptidomimetics and heterocycles. Future trends aim to expand the scope of these reactions by integrating them with other modern synthetic techniques, such as C-H bond activation and visible-light photocatalysis. Research will also focus on developing novel IMCRs that go beyond the established Ugi and Passerini scaffolds, using this compound to probe the reactivity and utility of these new transformations for creating innovative molecular architectures. The development of stereoselective IMCRs is another critical frontier, aiming to control the formation of new chiral centers, which is of utmost importance in medicinal chemistry.

Enhanced Understanding of Isocyanide Intermolecular Interactions

A deeper, fundamental understanding of the non-covalent interactions involving the isocyanide group is crucial for designing new reactions and materials. The unique electronic structure of the isocyanide functional group (–N≡C), which combines nucleophilic and electrophilic character at the terminal carbon, dictates its reactivity and intermolecular behavior.

Crystallographic studies have provided clear snapshots of these interactions, revealing the isocyanide's ability to act as a versatile hydrogen bond acceptor. The terminal carbon can interact with various hydrogen bond donors:

| Interaction Type | Description | Significance |

|---|---|---|

| RNC···H-O | Hydrogen bonding with hydroxyl groups. | Important in biological systems and solvation. |

| RNC···H-N | Interaction with amine groups. | Relevant in peptide and protein environments. |

| RNC···Carbonyl | Approach towards a carbonyl carbon, representing the initial stages of a reaction. | Provides insight into the mechanism of Passerini and Ugi reactions (Bürgi–Dunitz trajectory). |

| Multipolar Interactions | Simultaneous interaction of the isocyanide carbon with multiple hydrogen atoms. | Contributes to the stability of crystal packing and material structure. |

Future research will employ advanced computational and spectroscopic techniques to further quantify these interactions in both the solid state and in solution. This enhanced understanding will enable the rational design of catalysts, the prediction of reaction outcomes in multicomponent reactions, and the engineering of advanced materials where intermolecular forces direct the assembly and properties of the final product.

Role of this compound in Astrochemistry and Origins of Life Studies

One of the most exciting frontiers for this compound research lies in astrochemistry and the study of the origins of life. The nitrile analogue, normal-propyl cyanide (n-C₃H₇CN), and its branched isomer, iso-propyl cyanide, have been detected in the interstellar medium (ISM), specifically in the star-forming region Sagittarius B2(N). This discovery is significant because propyl cyanide is among the largest and most complex organic molecules found in space.

The detection of iso-propyl cyanide was particularly noteworthy as it was the first branched alkyl molecule identified in the ISM. This is crucial for theories on the origins of life, as the branched-chain structure is a key feature of essential biomolecules like amino acids (e.g., leucine, valine, and isoleucine). The presence of such molecules in the ISM suggests that the chemical precursors to life may have an interstellar origin.

Astrochemical models indicate that both n-propyl cyanide and its isomer are likely formed on the surfaces of interstellar dust grain ice mantles through the addition of molecular radicals. The detection of these complex nitriles strongly implies that their isocyanide counterparts, such as this compound, could also be present, potentially formed through similar radical-radical association pathways or other interstellar chemical processes. Given that hydrogen cyanide (HCN) and isocyanides are considered key feedstocks in prebiotic chemical networks that could lead to the building blocks of RNA and proteins, the study of this compound and its formation pathways in interstellar conditions is a vital area for future research.

Q & A

Q. How can researchers integrate primary literature data into novel hypotheses about this compound’s applications?

- Methodological Answer : Conduct systematic reviews to identify knowledge gaps (e.g., understudied enzyme targets). Design testable hypotheses using the PICO framework (Population, Intervention, Comparison, Outcome). For example: "Does this compound inhibit fungal CYP51 more effectively than existing azole antifungals?" .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.